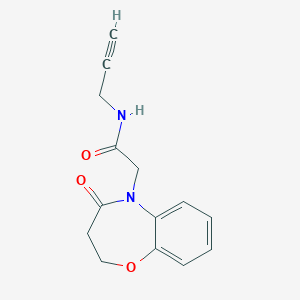![molecular formula C12H14BrNO B7466117 N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B7466117.png)
N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide, also known as Br-CPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of cyclopropane carboxamides and has been found to possess unique properties that make it a valuable tool for investigating various biological processes.
作用機序
The mechanism of action of N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide involves its ability to bind to a specific site on the TRPC3 channel, thereby blocking its activity. This binding occurs through the formation of hydrogen bonds between the amide group of N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide and the amino acid residues of the channel protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide are primarily related to its ability to inhibit the activity of the TRPC3 channel. This inhibition has been found to result in a decrease in smooth muscle contraction, insulin secretion, and cell proliferation. In addition, N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide has been found to have a neuroprotective effect by reducing the release of glutamate from neurons.
実験室実験の利点と制限
One of the main advantages of using N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide in lab experiments is its high selectivity for the TRPC3 channel. This selectivity allows researchers to investigate the specific role of this channel in various biological processes. However, one of the limitations of using N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide is its relatively low potency compared to other TRPC3 channel inhibitors. This can make it difficult to achieve complete inhibition of the channel activity in some experiments.
将来の方向性
There are several future directions for the use of N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide in scientific research. One potential direction is the investigation of its potential applications in the treatment of hypertension, diabetes, and cancer. Another direction is the development of more potent TRPC3 channel inhibitors based on the structure of N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide. Finally, the use of N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide in combination with other drugs or therapies may also be explored to enhance its therapeutic potential.
合成法
The synthesis of N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide involves the reaction of 2-bromoethylamine with cyclopropanecarboxylic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine (TEA). The resulting product is then purified using column chromatography to obtain pure N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide.
科学的研究の応用
N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide has been widely used in scientific research due to its ability to selectively inhibit the activity of a specific type of ion channel known as the TRPC3 channel. This channel is involved in various physiological processes such as smooth muscle contraction, insulin secretion, and cell proliferation. By selectively inhibiting the activity of this channel, N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide has been found to have potential applications in the treatment of various diseases such as hypertension, diabetes, and cancer.
特性
IUPAC Name |
N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8(14-12(15)9-6-7-9)10-4-2-3-5-11(10)13/h2-5,8-9H,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQUPOZLDDPKLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B7466035.png)
![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B7466036.png)
![3'-Ethylspiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7466039.png)
![[2-(3-bromoanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466046.png)
![N-cyclohexyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7466054.png)
![3-[(3-Methylquinoxalin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7466061.png)

![[2-[cyclohexyl(methyl)amino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466088.png)

![N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7466097.png)


![(E)-2-cyano-3-[3,5-dibromo-4-[(3-methylphenyl)methoxy]phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7466132.png)
![3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7466146.png)